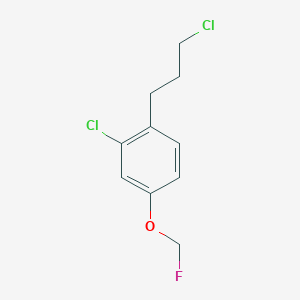
1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C10H11Cl2FO It is a derivative of benzene, featuring chloro, chloropropyl, and fluoromethoxy substituents
准备方法
The synthesis of 1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine atoms to the benzene ring.
Alkylation: Attachment of the chloropropyl group to the benzene ring.
Methoxylation: Introduction of the fluoromethoxy group.
The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.
化学反应分析
1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene can be compared with similar compounds such as:
- 1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene
- 1-Chloro-2-(3-chloropropyl)-4-(fluoromethoxy)benzene
- 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene
These compounds share similar structural features but differ in the position or nature of the substituents
生物活性
1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene is an organic compound that has garnered interest due to its potential biological activities. Understanding its biological activity involves exploring its chemical properties, mechanisms of action, and effects on various biological systems.
- Molecular Formula : C10H9Cl2F3O
- Molecular Weight : 273.08 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1=CC(=C(C(=C1)OC(F)(F)F)Cl)CCCCl
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The presence of halogen and methoxy groups allows the compound to engage in various biochemical pathways, potentially modulating signaling cascades or inhibiting specific enzymatic activities.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, fluoroarylbichalcophene derivatives have shown effective antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 16 µM . The structural similarity suggests that this compound may also possess comparable antimicrobial efficacy.
Cytotoxicity
In vitro studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, similar halogenated compounds have been shown to induce apoptosis in cancer cells, suggesting that this compound may also exhibit cytotoxic properties, warranting further investigation into its potential as an anticancer agent.
Case Study 1: Antibacterial Properties
A study focused on fluoroaryl derivatives demonstrated that introducing fluorine into aromatic compounds significantly enhances their antibacterial activity. The study found that modifications in the structure lead to varying degrees of effectiveness against resistant bacterial strains, indicating a structure-activity relationship (SAR) that could be applicable to this compound .
Case Study 2: Cytotoxic Effects
In a comparative analysis of halogenated benzenes, it was found that compounds containing both chlorine and fluorine atoms exhibited increased cytotoxicity towards human cancer cell lines. This suggests that the dual presence of these halogens in this compound may enhance its biological activity, particularly in cancer therapeutics.
Summary of Biological Activities
属性
分子式 |
C10H11Cl2FO |
|---|---|
分子量 |
237.09 g/mol |
IUPAC 名称 |
2-chloro-1-(3-chloropropyl)-4-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11Cl2FO/c11-5-1-2-8-3-4-9(14-7-13)6-10(8)12/h3-4,6H,1-2,5,7H2 |
InChI 键 |
GBVRCPOUINZSFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OCF)Cl)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















